molecular formula C16H13N3O2S B5018729 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenoxybenzamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenoxybenzamide

Cat. No. B5018729
M. Wt: 311.4 g/mol
InChI Key: HIMKTMUWLWCYIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the reaction of specific chlorides with amines or thiosemicarbazides. For example, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was achieved by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole, characterized by spectroscopic methods (Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using single-crystal X-ray diffraction, IR, NMR, and elemental analysis. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was established through such techniques, emphasizing the importance of intermolecular interactions in defining molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole compounds include oxidative dimerization under visible light, demonstrating the reactive nature of thiadiazoles under certain conditions (Aggarwal & Hooda, 2021). These reactions are crucial for the synthesis of diverse thiadiazole derivatives with potential pharmacological applications.

Physical Properties Analysis

Physicochemical properties such as solubility, vapor pressure, and distribution coefficients of thiadiazole derivatives have been extensively studied. For example, the solubility and vapor pressure of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide were measured, providing valuable data for understanding the compound's behavior in various solvents and temperatures (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of thiadiazole derivatives, can be inferred from their synthesis and molecular structure. The presence of the thiadiazole ring imparts unique chemical characteristics, such as potential for metal-catalyzed C-H bond functionalization, as seen in compounds with related structural motifs (Al Mamari et al., 2019).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-18-19-16(22-11)17-15(20)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMKTMUWLWCYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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